REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](Cl)[N:3]=1.[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1B(O)O>>[O:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[C:4]1[N:3]=[C:2]([NH2:1])[CH:7]=[CH:6][CH:5]=1
|
Name
|
intermediate A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
925.64 mg
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)Cl
|
Name
|
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)B(O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared following procedure
|
Type
|
CUSTOM
|
Details
|
The crude was purified by flash chromatography (EtOAc/c-Hex, gradient from 25:75 to 40:60)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C1=CC=CC(=N1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 990 mg | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |